5-(2-Furoyl)-2-methoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

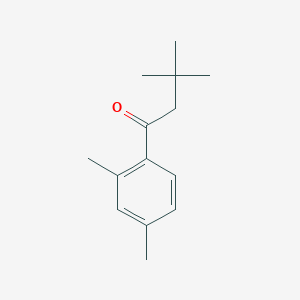

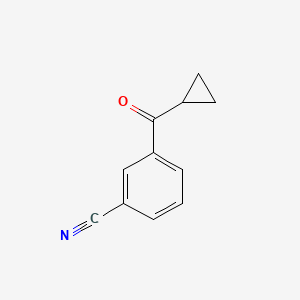

“5-(2-Furoyl)-2-methoxypyridine” likely contains a furoyl group (a furan ring with a carbonyl group) and a methoxypyridine group (a pyridine ring with a methoxy group). These groups are common in organic chemistry and are found in various natural and synthetic compounds .

Molecular Structure Analysis

The molecular structure of “5-(2-Furoyl)-2-methoxypyridine” would likely show conjugation between the furoyl and pyridine rings, which could have interesting effects on the compound’s chemical properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Furoyl)-2-methoxypyridine” would likely be influenced by its functional groups. For example, the presence of the furoyl and methoxypyridine groups could impact its polarity, solubility, and reactivity .

科学的研究の応用

Summary of the Application

“5-(2-Furoyl)-2-methoxypyridine” is used in the synthesis of novel compounds with potential bioactivity . These compounds are designed to inhibit chitin synthesis, a process vital to insects and fungi, but absent in higher plants and vertebrates . This makes these compounds potential candidates for pesticides .

Methods of Application or Experimental Procedures

The compounds are synthesized by the reaction of substituted benzoyl isocyanates with 5-(substituted phenyl)-2-furoyl hydrazine . In another study, condensation products of 5-substituted phenyl-2-furoyl hydrazide with different monosaccharides were prepared .

Results or Outcomes

The synthesized compounds showed good insecticidal activity, especially towards Plutella xylostella L., but had lower fungicidal activity . Some of the compounds also showed anticancer activity against human promyelocytic leukemic cell line (HL-60), human hepatocellular carcinoma cell line (Bel-7402), human gastric carcinoma cell line (BGC-823), and human nasopharyngeal carcinoma cell line (KB) . The condensation products of 5-substituted phenyl-2-furoyl hydrazide with different monosaccharides also showed superior effects over the commercial positive controls .

Application in Organic Synthesis

Summary of the Application

“5-(2-Furoyl)-2-methoxypyridine” can be used as a building block in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Methods of Application or Experimental Procedures

The compounds are synthesized via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Results or Outcomes

The synthesized compounds have been used in the design and engineering of pharmaceuticals, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle .

Application in Antifungal and Antitumor Activities

Summary of the Application

“5-(2-Furoyl)-2-methoxypyridine” is used in the synthesis of N-Glycosyl-N’-(5-substituted phenyl-2-furoyl) hydrazide derivatives . These derivatives have shown superior effects over the commercial positive controls .

Methods of Application or Experimental Procedures

The derivatives are prepared by condensation products of 5-substituted phenyl-2-furoyl hydrazide with different monosaccharides .

Results or Outcomes

The synthesized compounds showed superior effects over the commercial positive controls .

Application in the Synthesis of 5-Amino-pyrazoles

Summary of the Application

“5-(2-Furoyl)-2-methoxypyridine” can be used as a building block in the synthesis of 5-amino-pyrazoles . These compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Methods of Application or Experimental Procedures

The compounds are synthesized via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Results or Outcomes

The synthesized compounds have been used in the design and engineering of pharmaceuticals, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle .

Application in the Synthesis of N-Benzoyl-N’-[5-(2’-substituted phenyl)-2-furoyl] Hydrazide Derivatives

Summary of the Application

“5-(2-Furoyl)-2-methoxypyridine” is used in the synthesis of N-Benzoyl-N’-[5-(2’-substituted phenyl)-2-furoyl] hydrazide derivatives . These derivatives have shown good insecticidal activity, especially towards lepidopterous insects .

Methods of Application or Experimental Procedures

The derivatives are synthesized by the nucleophilic addition reaction of 5-substituted aryl-2-furoyl hydrazines with benzoyl isocyanates .

Results or Outcomes

Compared with the lead compounds, the title compounds showed good insecticidal activity, especially towards lepidopterous insects, but exhibited lower activity against other pests .

将来の方向性

The future directions for research on “5-(2-Furoyl)-2-methoxypyridine” would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

特性

IUPAC Name |

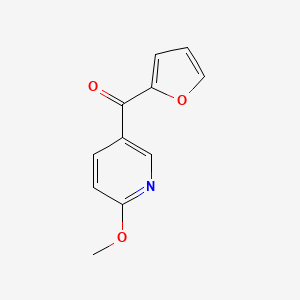

furan-2-yl-(6-methoxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-10-5-4-8(7-12-10)11(13)9-3-2-6-15-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMUNJFKCHRNIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642175 |

Source

|

| Record name | (Furan-2-yl)(6-methoxypyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Furoyl)-2-methoxypyridine | |

CAS RN |

898786-32-8 |

Source

|

| Record name | 2-Furanyl(6-methoxy-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Furan-2-yl)(6-methoxypyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。